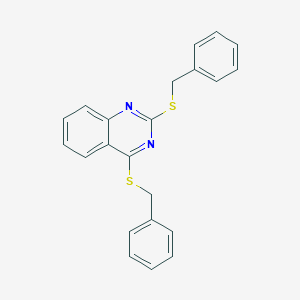

2,4-Bis(benzylsulfanyl)quinazoline

Description

2,4-Bis(benzylsulfanyl)quinazoline is a quinazoline derivative featuring benzylsulfanyl (–S–CH₂C₆H₅) substituents at the 2- and 4-positions of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a fused benzene and pyrimidine ring system, known for their versatility in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors . The introduction of sulfur-containing groups like benzylsulfanyl enhances lipophilicity and binding affinity, which can influence pharmacokinetic properties and biological activity .

For example, 2,4-bis(butylthio)quinazoline derivatives were synthesized via alkylation of dithione intermediates with 1-bromobutane in the presence of K₂CO₃ . A similar strategy using benzyl bromide would yield the benzylsulfanyl analog.

Structural Features: The benzylsulfanyl groups contribute to steric bulk and electron-rich sulfur atoms, which may facilitate interactions with hydrophobic pockets or metal ions in biological targets. The quinazoline core itself provides a planar structure conducive to π–π stacking interactions .

Properties

Molecular Formula |

C22H18N2S2 |

|---|---|

Molecular Weight |

374.5g/mol |

IUPAC Name |

2,4-bis(benzylsulfanyl)quinazoline |

InChI |

InChI=1S/C22H18N2S2/c1-3-9-17(10-4-1)15-25-21-19-13-7-8-14-20(19)23-22(24-21)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

InChI Key |

XSQNNFJGLIQDHA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Antibacterial Activity

- This compound: Not directly tested in the provided evidence, but structurally similar 2,4-bis(butylthio)quinazoline derivatives showed moderate activity against Staphylococcus aureus (MIC = 16–32 µg/mL) .

- N2,N4-Bis(3-bromophenyl)quinazoline : Exhibited superior antibacterial activity (MIC = 8 µg/mL) against drug-resistant Escherichia coli, attributed to halogen-mediated interactions with bacterial enzymes .

- Quinazolinonyl-β-lactams: Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values as low as 4 µg/mL .

Mechanistic Insights : Sulfur-containing derivatives like benzylsulfanyl or butylthio may disrupt bacterial membrane integrity or inhibit enzymes via thiol-binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.